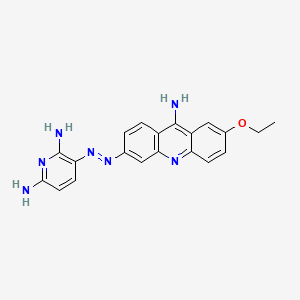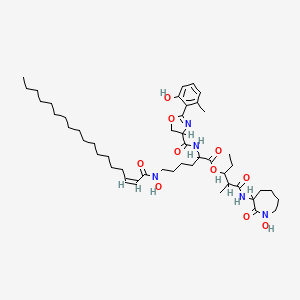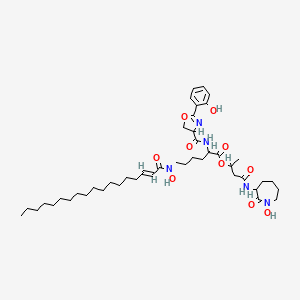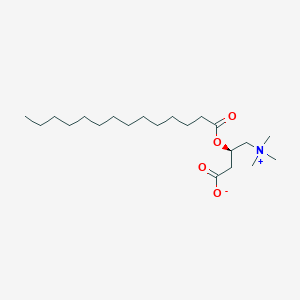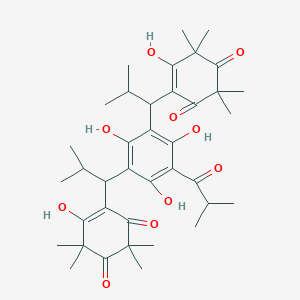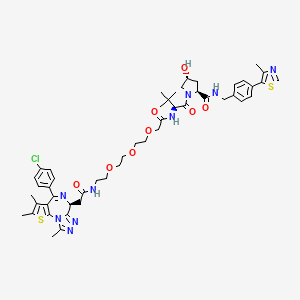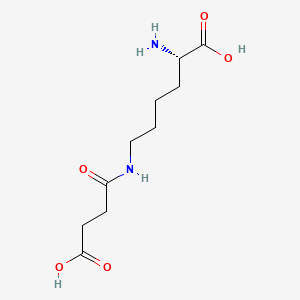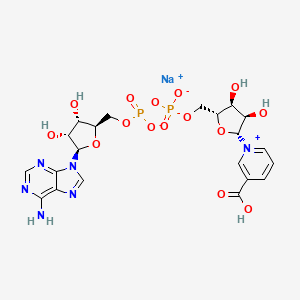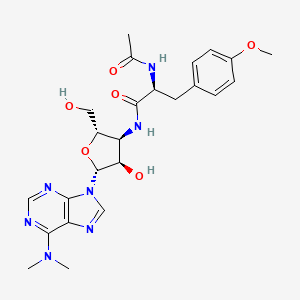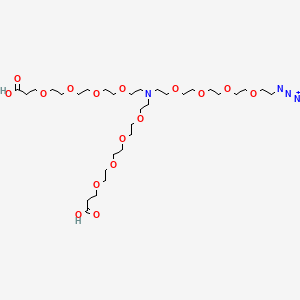
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt
Overview
Description
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt is a polyethylene glycol (PEG) derivative containing an azide group and terminal carboxylic acids. This compound is known for its hydrophilic properties, which increase its solubility in aqueous media. The azide group can participate in click chemistry reactions, making it a versatile reagent in various scientific applications .
Mechanism of Action
Target of Action
N-(Azido-peg4)-n-bis(peg4-acid), also known as N-(Azido-PEG4)-N-bis(PEG4-acid) HCl, is a polyethylene glycol (PEG) derivative . It is primarily designed to react with primary amine groups . The primary targets of this compound are therefore molecules with primary amine groups.
Mode of Action
The compound contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid moiety is capable of reacting with primary amino groups, aided by coupling agents such as HATU, to establish a stable amide bond .
Pharmacokinetics
The pharmacokinetics of N-(Azido-peg4)-n-bis(peg4-acid) are influenced by its PEG structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its distribution in the body.
Biochemical Analysis
Biochemical Properties
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The azide group can react with alkyne, BCN, or DBCO via click chemistry to yield a stable triazole linkage . The terminal carboxylic acids can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the conjugation of biomolecules and enhancing their solubility and stability in aqueous solutions.
Cellular Effects
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl influences various cellular processes by enhancing the solubility and stability of conjugated biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery and stability of therapeutic agents and other biomolecules within cells . The hydrophilic PEG spacer in N-(Azido-PEG4)-N-bis(PEG4-acid) HCl increases solubility in aqueous media, which can improve the bioavailability and efficacy of conjugated biomolecules .
Molecular Mechanism
The molecular mechanism of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl involves its reactivity in click chemistry reactions and the formation of stable amide bonds. The azide group reacts with alkyne, BCN, or DBCO to form a stable triazole linkage, while the terminal carboxylic acids react with primary amine groups to form stable amide bonds . These reactions facilitate the conjugation of biomolecules, enhancing their solubility, stability, and bioavailability in aqueous solutions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl can change over time due to its stability and degradation. This compound is stable at -20°C and can be shipped at ambient temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the stability and solubility of conjugated biomolecules are maintained over time .
Dosage Effects in Animal Models
The effects of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl vary with different dosages in animal models. At lower dosages, this compound enhances the solubility and stability of conjugated biomolecules, improving their bioavailability and efficacy . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage levels in research and therapeutic applications .
Metabolic Pathways
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl is involved in metabolic pathways that enhance the solubility and stability of conjugated biomolecules. The azide group reacts with alkyne, BCN, or DBCO via click chemistry to form stable triazole linkages, while the terminal carboxylic acids react with primary amine groups to form stable amide bonds . These reactions facilitate the conjugation of biomolecules, improving their solubility, stability, and bioavailability in aqueous solutions .
Transport and Distribution
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound increases solubility in aqueous media, facilitating its transport and distribution within cells and tissues . This compound can also interact with specific transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl is influenced by its hydrophilic PEG spacer and reactive groups. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl within cells can affect its activity and function, enhancing the solubility, stability, and bioavailability of conjugated biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt can be synthesized through a series of chemical reactions involving polyethylene glycol and azide-containing reagents. The process typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated using a reagent such as tosyl chloride to introduce a leaving group.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.
Carboxylation: The azido-PEG is further reacted with succinic anhydride to introduce terminal carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes or strained cyclooctynes (e.g., DBCO, BCN) to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acids can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Amide Bond Formation: Activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to activate the carboxylic acid groups for reaction with amines.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with primary amines.
Scientific Research Applications
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-acid: Contains a single azide group and terminal carboxylic acid.
N-(Azido-PEG4)-N-Biotin-PEG4-acid: Contains both azide and biotin groups for bioconjugation
Uniqueness
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt is unique due to its dual functionality, containing both azide and carboxylic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62N4O16/c33-35-34-3-9-43-15-21-49-27-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-31(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-32(39)40/h1-30H2,(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVORJINOLNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






